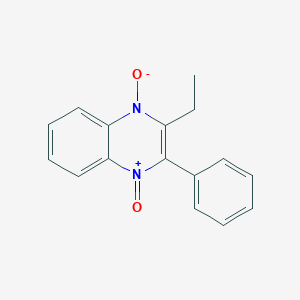
2-Ethyl-3-phenylquinoxaline 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-phenylquinoxaline 1,4-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 2-Ethyl-3-phenylquinoxaline 1,4-Dioxide
The synthesis of quinoxaline 1,4-dioxides typically involves methods such as oxidation of quinoxaline derivatives or the Beirut reaction, which allows for the introduction of various substituents at specific positions on the quinoxaline ring . The synthetic routes can be optimized to enhance the yield and selectivity of the desired compound.
Table 1: Common Synthesis Methods for Quinoxaline 1,4-Dioxides
| Method | Description | Yield (%) |
|---|---|---|
| Direct Oxidation | Oxidation of quinoxaline derivatives using oxidizing agents | Variable |
| Beirut Reaction | Heterocyclization involving benzofuroxans | High |
| Condensation Reactions | Reactions with dicarbonyl compounds | Moderate |
Antibacterial Properties
This compound has demonstrated significant antibacterial activity against various pathogens. Research indicates that derivatives within this class can act as prodrugs that are activated by bacterial enzymes, enhancing their efficacy against resistant strains .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against tumor cells under hypoxic conditions, which is a common characteristic of solid tumors . This selectivity may be leveraged in designing targeted cancer therapies.
Antiparasitic Effects
Research highlights the effectiveness of quinoxaline 1,4-dioxides against parasitic infections such as malaria and leishmaniasis. For instance, derivatives have been identified that inhibit the growth of Plasmodium falciparum, the causative agent of malaria .
Case Study: Antimycobacterial Activity
A notable study focused on the synthesis and evaluation of derivatives of 2-formylquinoxaline 1,4-dioxide for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that some compounds exhibited low cytotoxicity while maintaining high efficacy against resistant strains .
Case Study: Antifungal Activity
Another research effort explored the antifungal properties of quinoxaline derivatives. Compounds demonstrated MIC values comparable to established antifungal agents like amphotericin B against pathogenic fungi such as Candida spp. .
Challenges and Future Directions
Despite their promising biological activities, several challenges remain regarding the use of quinoxaline 1,4-dioxides in clinical settings. Issues such as low solubility and potential mutagenicity need to be addressed through further chemical modifications and optimization strategies . Future research may focus on enhancing the pharmacokinetic profiles and reducing side effects associated with these compounds.
Propiedades
Número CAS |
15034-22-7 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C16H14N2O2/c1-2-13-16(12-8-4-3-5-9-12)18(20)15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3 |
Clave InChI |
PNCGHFYGKVTCDV-UHFFFAOYSA-N |
SMILES |
CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
SMILES canónico |
CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
Sinónimos |
2-Ethyl-3-phenylquinoxaline 1,4-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















